molecular formula C12H13FO3 B2618510 Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate CAS No. 2248298-70-4

Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate

Cat. No.: B2618510
CAS No.: 2248298-70-4
M. Wt: 224.231
InChI Key: XRCFEEMVGLQSTP-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate is an organic compound with the molecular formula C12H13FO3 It is a derivative of benzoic acid, where the benzoate group is substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate typically involves the esterification of 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoic acid.

    Reduction: 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with the target site.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar structure but lacks the additional methyl group and oxopropan-2-yl substitution.

    Methyl 4-fluorobenzoate: Fluorine atom is positioned differently on the benzene ring.

    Methyl 3-chloro-2-(2-methyl-1-oxopropan-2-yl)benzoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate is unique due to the specific positioning of the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-12(2,7-14)10-8(11(15)16-3)5-4-6-9(10)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCFEEMVGLQSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=C(C=CC=C1F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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